molecular formula C22H18N4O2S B2756104 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 478034-06-9

2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2756104
CAS No.: 478034-06-9
M. Wt: 402.47
InChI Key: DXSUEYYJCRFVPN-UHFFFAOYSA-N
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Description

This compound, also known as 2-(4-(4-(2-PYRIDINYL)-2-PYRIMIDINYL)PHENOXY)-N-(2-THIENYLMETHYL)ACETAMIDE , is a derivative of phenoxy acetamide . It is part of a group of compounds that have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular formula of this compound is C22H18N4O2S . It is a complex organic compound that includes a pyridinyl group, a pyrimidinyl group, a phenoxy group, and a thienylmethyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis and characterization of compounds derived from thieno[d]pyrimidines, which are structurally related to the query compound. These studies detail the formation of isolated and fused thieno[d]pyrimidine derivatives, achieved via reactions with selected reagents, demonstrating the compound's utility in creating biologically active molecules and exploring their chemical properties (El Azab & Elkanzi, 2014).

Antiproliferative Activities

  • Pyridine-linked thiazole derivatives, similar in structure to the query compound, have been synthesized and studied for their antiproliferative activities against various cancer cell lines. These compounds demonstrate the potential for the development of new anticancer agents, highlighting the importance of structural moieties present in the query compound for medicinal chemistry research (Alqahtani & Bayazeed, 2020).

Biological Activities

  • Compounds incorporating thieno[2,3-d]pyrimidine and thiazolo rings have been prepared, showing significant biological activities, including as inhibitors of adenosine kinase and anticancer properties. These findings suggest the relevance of the chemical framework in the query compound for the development of therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).

Aldose Reductase Inhibitors

  • Derivatives of pyrido[1,2-a]pyrimidin-4-one, bearing similarities to the structural features of the query compound, have been tested as aldose reductase inhibitors. These studies contribute to understanding the compound's potential applications in managing complications related to diabetes, by inhibiting enzymes implicated in diabetic complications (La Motta et al., 2007).

Antimicrobial Properties

  • Newer Schiff bases and thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The research into these compounds, which share functional groups with the query compound, underscores the potential for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Future Directions

The future directions for research on this compound and its derivatives could involve designing new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(25-14-18-4-3-13-29-18)15-28-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUEYYJCRFVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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